exo-8-Oxabicyclo[3.2.1]octan-3-ol
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Overview
Description
exo-8-Oxabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the molecular formula C7H12O2. It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system.
Mechanism of Action
The oxabicyclic structure is found in many biologically active molecules. For example, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
In terms of synthesis, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One common approach involves the tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates. This method utilizes gold(I)-catalyzed reactions to produce enantiomerically pure 8-oxabicyclo[3.2.1]octanes . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
exo-8-Oxabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
exo-8-Oxabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
8-Oxabicyclo[3.2.1]octane: This is a closely related compound with a similar structure but different functional groups.
Uniqueness
exo-8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific oxygen-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGTZGMKSPXFEQ-DGUCWDHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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